molecular formula C9H9N3 B1354240 2-(Cyclopropylamino)nicotinonitrile CAS No. 52583-90-1

2-(Cyclopropylamino)nicotinonitrile

Cat. No.: B1354240
CAS No.: 52583-90-1
M. Wt: 159.19 g/mol
InChI Key: NQVWMXLKPISDFN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Cyclopropylamino)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in the downregulation of signaling pathways that promote cell proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of this compound can lead to toxic or adverse effects, such as cellular toxicity, organ damage, and alterations in physiological functions. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. The compound’s interaction with cytochrome P450 enzymes plays a crucial role in its metabolism, as these enzymes catalyze the oxidation of the compound, leading to the formation of more hydrophilic metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue perfusion, binding affinity, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound is determined by its chemical properties and interactions with cellular machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)nicotinonitrile typically involves the reaction of 2-chloro-3-pyridinecarbonitrile with cyclopropylamine. The reaction is carried out in a mixture of ethanol and water at a temperature below 30°C for 30 minutes. This is followed by heating the mixture under reflux conditions for 20 hours .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through a similar process but optimized for higher yields and cost-effectiveness. The reaction mixture is often subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Scientific Research Applications

2-(Cyclopropylamino)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets through binding interactions, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-(Cyclopropylamino)pyridine
  • 2-(Cyclopropylamino)benzamide
  • 2-(Cyclopropylamino)quinoline

Uniqueness: 2-(Cyclopropylamino)nicotinonitrile is unique due to its specific structural features, such as the presence of a cyclopropylamino group attached to a nicotinonitrile backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(cyclopropylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVWMXLKPISDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467817
Record name 2-(cyclopropylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52583-90-1
Record name 2-(cyclopropylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclopropylamino-nicotinonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A reaction flask equipped with a mechanical stirrer, temperature controller, condenser and addition funnel was charged with 2-chloro-3-pyridinecarbonitrile (69.25 g, 0.50 mol), 300 ml of ethanol and 200 ml of water. With agitation, cyclopropylamine ( 114g, 2.0 mol) was added dropwise over 30 minutes at a temperature<30° C. When the addition was completed, the stirred reaction mixture was heated to reflux temperature for 20 hours. The reaction mixture was cooled to 60° C. and then 350 ml of excess cyclopropylamine and ethanol were removed by vacuum distillation using water aspirator vacuum. The remaining aqueous solution was cooled to ambient temperature and allowed to stand overnight. The solid product was collected by filtration and the filter cake rinsed with water. The yield was 81.51 g (theoretical yield is 79.5 g).
Quantity
69.25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

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